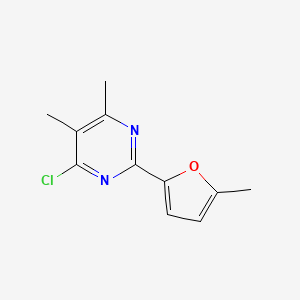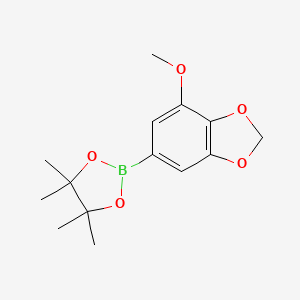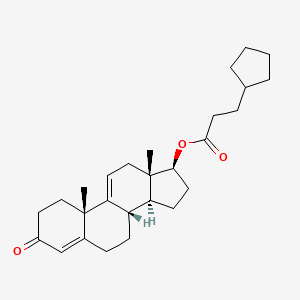![molecular formula C24H32N4O6+2 B13449691 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide is a complex organic compound with the molecular formula C24H32Br2N4O6 and a molecular weight of 632.35 . This compound is known for its unique structure, which includes two pyridinium rings connected by a butanediyl bridge with acetylamino and oxy(3-oxo-3,1-propanediyl) groups.
准备方法
The synthesis of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide involves multiple steps. The synthetic route typically starts with the preparation of the butanediyl bridge, followed by the introduction of the oxy(3-oxo-3,1-propanediyl) groups. The final step involves the acetylation of the pyridinium rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
科学研究应用
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
相似化合物的比较
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide can be compared with similar compounds such as:
Benzene, 1,1’-(1,4-butanediyl)bis-: This compound has a similar butanediyl bridge but lacks the pyridinium rings and acetylamino groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound also features a butanediyl bridge but includes oxirane rings instead of pyridinium rings. The uniqueness of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide lies in its specific functional groups and the potential biological activities associated with its structure.
属性
分子式 |
C24H32N4O6+2 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
4-[3-(4-acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate |
InChI |
InChI=1S/C24H30N4O6/c1-19(29)25-21-5-11-27(12-6-21)15-9-23(31)33-17-3-4-18-34-24(32)10-16-28-13-7-22(8-14-28)26-20(2)30/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3/p+2 |
InChI 键 |
YACSZSWBODJISO-UHFFFAOYSA-P |
规范 SMILES |
CC(=O)NC1=CC=[N+](C=C1)CCC(=O)OCCCCOC(=O)CC[N+]2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)


![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)

![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
